Cas no 2089671-29-2 ((S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride)

(S)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chiral amine derivative featuring a bromopyridine core and a trifluoroethylamine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, serving as a key intermediate in the synthesis of biologically active molecules. The presence of the bromine atom offers a handle for further functionalization via cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity. The hydrochloride salt form improves solubility and handling. Its enantiomeric purity makes it valuable for asymmetric synthesis and studies requiring stereochemical control. This compound is typically utilized in medicinal chemistry and catalysis research.
(S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride structure
2089671-29-2 structure
Product Name:(S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
CAS No:2089671-29-2
MF:C7H7BrClF3N2
MW:291.496090173721
MDL:MFCD30828951
CID:5183605
Update Time:2025-10-30

(S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
    • MDL: MFCD30828951
    • Inchi: 1S/C7H6BrF3N2.ClH/c8-4-1-2-13-5(3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1
    • InChI Key: VKEJZCAYXDUBDK-RGMNGODLSA-N
    • SMILES: [C@@H](C1N=CC=C(Br)C=1)(N)C(F)(F)F.Cl

(S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride Pricemore >>

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(S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride Related Literature

Additional information on (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

Introduction to (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS No. 2089671-29-2)

(S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS No. 2089671-29-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromopyridine moiety and a trifluoromethyl group, which contribute to its potential biological activities and applications.

The bromopyridine moiety in this compound is a versatile scaffold that has been extensively studied for its ability to modulate various biological targets. The presence of the bromine atom allows for further functionalization and optimization of the molecule, making it a valuable starting point for the development of novel therapeutic agents. The trifluoromethyl group, on the other hand, is known for its electron-withdrawing properties and can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

The amine functionality in (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is crucial for its biological activity. Amines are common functional groups in many biologically active molecules and can participate in various interactions with biological targets, such as hydrogen bonding and electrostatic interactions. The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is beneficial for both formulation and biological studies.

Recent research has highlighted the potential of (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride in various therapeutic areas. For instance, studies have shown that this compound exhibits potent antiproliferative activity against several cancer cell lines. The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell proliferation and survival. Additionally, the compound has been investigated for its anti-inflammatory properties, with preliminary results suggesting that it can inhibit the production of pro-inflammatory cytokines.

In the context of drug discovery and development, (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride serves as an important lead compound. Its chiral nature allows for the exploration of enantioselective effects, which can be crucial for optimizing pharmacological properties and reducing potential side effects. The synthesis of this compound typically involves several steps, including the formation of the bromopyridine scaffold and the introduction of the trifluoromethyl group. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes.

The pharmacokinetic properties of (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride have also been studied to understand its behavior in biological systems. Preliminary data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound can effectively reach its intended target site and exert its therapeutic effects.

In preclinical studies, (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride has shown promising results in animal models of various diseases. For example, it has demonstrated efficacy in reducing tumor growth in xenograft models of cancer. Additionally, it has been effective in alleviating symptoms in models of inflammatory diseases. These findings underscore the potential of this compound as a candidate for further clinical development.

The safety profile of (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is another critical aspect that has been evaluated in preclinical studies. Toxicology assessments have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile supports its potential use as a therapeutic agent.

In conclusion, (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS No. 2089671-29-2) is a promising compound with a unique combination of structural features that make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Its potential applications in cancer therapy and anti-inflammatory treatments highlight its significance in advancing healthcare solutions.

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